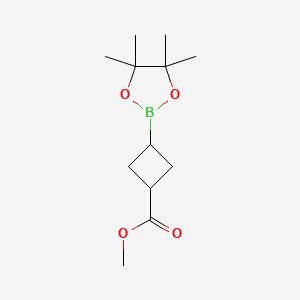

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutanecarboxylate

Description

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutanecarboxylate is a boron-containing cyclobutane derivative with applications in organic synthesis and medicinal chemistry. The compound features a cyclobutane ring fused to a methyl carboxylate group and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (dioxaborolane) moiety. The dioxaborolane group is critical for Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds in complex molecule synthesis . Cyclobutane's inherent ring strain (~110 kJ/mol) enhances reactivity in photoredox-catalyzed radical additions and cycloadditions, as evidenced by its use in photoredox syntheses .

Properties

Molecular Formula |

C12H21BO4 |

|---|---|

Molecular Weight |

240.11 g/mol |

IUPAC Name |

methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutane-1-carboxylate |

InChI |

InChI=1S/C12H21BO4/c1-11(2)12(3,4)17-13(16-11)9-6-8(7-9)10(14)15-5/h8-9H,6-7H2,1-5H3 |

InChI Key |

YTEXUNBCJYUQCC-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CC(C2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutanecarboxylate typically involves the reaction of cyclobutanecarboxylic acid with pinacolborane in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified using techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This compound participates in palladium-catalyzed Suzuki-Miyaura cross-couplings, forming carbon-carbon bonds between its boronate group and aryl/vinyl halides. The reaction proceeds via a transmetalation mechanism.

Key Conditions

| Parameter | Typical Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) |

| Base | K₂CO₃ or Na₂CO₃ |

| Solvent | THF, DMF, or DMSO |

| Temperature | 80–110°C |

| Reaction Time | 12–24 hours |

The cyclobutane ring’s strain influences reactivity, often requiring higher temperatures compared to linear boronate esters .

Oxidation Reactions

The boronate moiety can be oxidized to hydroxyl or carbonyl groups under controlled conditions:

-

Hydrogen Peroxide Oxidation :

Converts the boronate group to a hydroxyl group, yielding cyclobutanol derivatives.

Example :

-

Ozonolysis :

Cleaves the cyclobutane ring, producing dicarbonyl compounds.

Protodeboronation

Under acidic conditions, the boronate group is replaced by a proton, forming methyl cyclobutanecarboxylate derivatives. This side reaction is minimized by using anhydrous solvents and avoiding protic acids .

Nucleophilic Substitutions

The ester group (-COOCH₃) undergoes nucleophilic acyl substitution with amines or alcohols, enabling functional group interconversion.

Cycloaddition Reactions

The strained cyclobutane ring participates in [2+2] photocycloadditions with alkenes, forming polycyclic structures. Reactions are typically UV-light-mediated.

Stability and Side Reactions

Scientific Research Applications

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutanecarboxylate has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.

Medicine: It is explored for its potential use in medicinal chemistry, particularly in the development of new pharmaceuticals.

Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutanecarboxylate involves its ability to participate in various chemical reactions due to the presence of the boronic ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a versatile reagent in organic synthesis. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Properties

Table 1: Key Structural and Molecular Data

Key Observations:

- Cyclobutane vs. However, cyclobutane derivatives balance strain with stability, making them suitable for controlled photoredox reactions .

- Substituent Effects : Phenyl-substituted analogs introduce steric bulk and electronic effects, reducing reaction rates in cross-couplings but enhancing selectivity in stereoselective syntheses.

- Conjugation in Cyclohexene Derivatives : The cyclohexene analog benefits from conjugation, stabilizing intermediates in carbonylative coupling reactions .

Table 2: Reactivity and Application Comparison

Notable Findings:

Biological Activity

Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutanecarboxylate is a compound that has garnered attention in various fields of research due to its unique biological properties and applications. This article explores its biological activity, focusing on its synthesis, pharmacological potential, and applications in organic synthesis and drug development.

- Chemical Name: this compound

- CAS Number: 2365173-88-0

- Molecular Formula: C13H23BO4

- Molecular Weight: 254.1303 g/mol

- Purity: Typically >97% in commercial preparations

Synthesis

The synthesis of this compound involves the reaction of cyclobutanecarboxylic acid derivatives with boron-containing reagents. The use of boron in organic synthesis is particularly valuable due to its ability to enhance the solubility and stability of compounds.

Pharmacological Potential

Research indicates that compounds containing boron have significant biological activity. The unique structure of this compound contributes to various pharmacological effects:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. The boron atom can interact with biological molecules in ways that disrupt cellular processes.

- Antimicrobial Properties : The compound has shown potential as an antimicrobial agent. Its effectiveness against various bacterial strains is currently under investigation.

- Drug Development : The compound serves as a versatile building block for synthesizing new drug candidates. Its boron-containing structure enhances the solubility and bioavailability of pharmaceutical formulations.

Applications in Organic Synthesis

The compound is extensively used in organic synthesis due to its reactivity and stability:

- Building Block for Complex Molecules : It is employed in the synthesis of complex organic molecules in the pharmaceutical industry.

- Bioconjugation : This compound facilitates bioconjugation techniques where biomolecules are attached to surfaces or other molecules for diagnostic purposes.

Case Study 1: Anticancer Activity

A study published in Frontiers in Oncology explored the anticancer potential of boron-containing compounds. It was found that derivatives similar to this compound exhibited cytotoxicity against breast cancer cells (MCF7). The mechanism was attributed to the disruption of cell cycle progression and induction of apoptosis.

Case Study 2: Antimicrobial Efficacy

In another study published in Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial activity of various boronic esters. This compound demonstrated significant inhibition against Gram-positive bacteria such as Staphylococcus aureus.

Summary Table of Biological Activities

Q & A

Basic: What are the common synthetic routes for Methyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)cyclobutanecarboxylate?

Synthesis typically involves coupling reactions between cyclobutanecarboxylate precursors and boronate esters. For example:

- Step 1 : React a cyclobutanecarboxylic acid derivative (e.g., methyl ester) with a boronating agent like bis(pinacolato)diboron (B₂pin₂) under palladium catalysis .

- Step 2 : Purify via silica gel or reverse-phase chromatography (e.g., using acetonitrile/water gradients) .

- Key Conditions : Use inert atmospheres (N₂/Ar), solvents like THF or DMF, and bases such as NaH or DIPEA to deprotonate intermediates .

Advanced: How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound?

Optimization hinges on:

- Catalyst System : Pd(PPh₃)₄ or PdCl₂(dppf) with ligands like SPhos or XPhos to enhance reactivity .

- Solvent/Base : Employ polar aprotic solvents (DMSO, DMF) and mild bases (K₂CO₃, CsF) to stabilize intermediates .

- Temperature : Reactions often proceed at 80–100°C, but microwave-assisted protocols can reduce time .

- Monitoring : Track coupling efficiency via LCMS or TLC to adjust stoichiometry (1:1.2 aryl halide:boronate ratio recommended) .

Structural Analysis: What techniques confirm the structure and purity of this compound?

- NMR : ¹¹B NMR (δ ~30 ppm for dioxaborolane) and ¹H/¹³C NMR to verify cyclobutane and ester moieties .

- HRMS : High-resolution mass spectrometry (ESI+) confirms molecular ion peaks (e.g., [M+Na]⁺) .

- X-ray Crystallography : Resolve steric effects in the cyclobutane ring using SHELX software for refinement .

- HPLC : Assess purity (>95%) with C18 columns and UV detection .

Contradictions: How to resolve discrepancies in reported reaction yields for its synthetic applications?

- Catalyst Purity : Use freshly distilled Pd catalysts to avoid deactivation; pre-dry solvents to eliminate moisture .

- Purification : Low yields may stem from byproducts; employ gradient elution in chromatography or recrystallization .

- Replication : Ensure exact replication of inert conditions (e.g., Schlenk techniques) as oxygen/moisture sensitivity varies .

Radical Reactions: Can this compound participate in photoredox-catalyzed cyclization cascades?

Yes. The boronate group enables deboronative radical pathways :

- Setup : Use [Ir(ppy)₃] as a photocatalyst under blue LED light to generate alkyl radicals .

- Mechanism : Single-electron transfer (SET) from the excited catalyst abstracts a boron-bound hydrogen, triggering cyclization .

- Outcome : Cyclobutane rings form via radical-polar crossover; optimize with 1,2-diol additives to stabilize intermediates .

Stereochemistry: How to manage cyclobutane ring strain during functionalization?

- Steric Shielding : Introduce bulky substituents adjacent to the boron group to reduce strain during coupling .

- Low-Temperature Quenching : After reactions, cool to 0°C before workup to minimize ring-opening side reactions .

- Computational Modeling : Pre-screen substituent effects using DFT calculations to predict regioselectivity .

Method Development: What strategies improve scalability for multi-step syntheses involving this compound?

- Flow Chemistry : Continuous flow reactors enhance reproducibility in boronylation steps .

- Catalyst Recycling : Immobilize Pd catalysts on silica or magnetic nanoparticles to reduce costs .

- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR to track intermediate formation .

Analytical Challenges: How to differentiate between boronate isomers or regioisomers?

- 2D NMR : NOESY or HSQC can distinguish between 3- vs. 4-substituted cyclobutane isomers .

- Crystallography : Compare experimental X-ray structures with predicted PXRD patterns .

- Chromatography : Utilize chiral columns (e.g., Chiralpak IA) for enantiomeric resolution if asymmetric synthesis is attempted .

Stability: What storage conditions prevent decomposition of this boronate ester?

- Temperature : Store at –20°C under inert gas (Ar) to inhibit hydrolysis .

- Desiccants : Include molecular sieves (3Å) in vials to absorb residual moisture .

- Light Sensitivity : Use amber glassware to avoid photodegradation of the dioxaborolane moiety .

Multi-Component Reactions: Can this compound act as a dual reagent in carbonylative borylamidation?

Yes. In Cu-catalyzed systems:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.